molecular formula C11H19ClN2O B13949170 2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B13949170
M. Wt: 230.73 g/mol
InChI Key: AXIKXNCJKDSCFE-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a chemical compound with the molecular formula C11H19ClN2O . This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that includes a spiro atom connecting two rings. The presence of the spirocyclic structure often imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methyl-2,8-diazaspiro[4.5]decan-8-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .

Scientific Research Applications

2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, the compound can prevent the activation of necroptosis, a form of programmed cell death, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

2-chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

InChI

InChI=1S/C11H19ClN2O/c1-13-5-2-11(9-13)3-6-14(7-4-11)10(15)8-12/h2-9H2,1H3

InChI Key

AXIKXNCJKDSCFE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCN(CC2)C(=O)CCl

Origin of Product

United States

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